5-(Chloromethyl)-2-(diethylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

FABP4 inhibitor structure-based drug design diabetes

5-(Chloromethyl)-2-(diethylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one (CAS 1708080-02-7; molecular formula C10H14ClN5O; MW 255.70 g/mol) is a 2,5-disubstituted triazolopyrimidin-7(4H)-one derivative belonging to the broader [1,2,4]triazolo[1,5-a]pyrimidine heterocyclic class. This scaffold has been validated across multiple therapeutic target areas including GABAA receptor positive modulation, anticancer kinase inhibition, FABP4 binding, and DNA interaction.

Molecular Formula C10H14ClN5O
Molecular Weight 255.70 g/mol
Cat. No. B13001484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Chloromethyl)-2-(diethylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Molecular FormulaC10H14ClN5O
Molecular Weight255.70 g/mol
Structural Identifiers
SMILESCCN(CC)C1=NC2=NC(=CC(=O)N2N1)CCl
InChIInChI=1S/C10H14ClN5O/c1-3-15(4-2)10-13-9-12-7(6-11)5-8(17)16(9)14-10/h5H,3-4,6H2,1-2H3,(H,12,13,14)
InChIKeyVCJMBFCNNJEQBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Chloromethyl)-2-(diethylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one: Core Scaffold Identity and Procurement-Relevant Characteristics


5-(Chloromethyl)-2-(diethylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one (CAS 1708080-02-7; molecular formula C10H14ClN5O; MW 255.70 g/mol) is a 2,5-disubstituted triazolopyrimidin-7(4H)-one derivative belonging to the broader [1,2,4]triazolo[1,5-a]pyrimidine heterocyclic class . This scaffold has been validated across multiple therapeutic target areas including GABAA receptor positive modulation, anticancer kinase inhibition, FABP4 binding, and DNA interaction [1]. The compound features a reactive chloromethyl electrophilic handle at C5 and a diethylamino group at C2, a substitution pattern that distinguishes it from simpler 5-chloromethyl analogs lacking C2 functionalization and from Trapidil-type structures bearing the diethylamino group at C7 rather than C2 [2]. It is commercially available at ≥95–98% purity from select suppliers for research use .

Scaffold 2,5-disubstituted triazolopyrimidin-7(4H)-one
Functional handles C5 chloromethyl (electrophilic warhead), C2 diethylamino (basic modulator)
Validated contexts GABAA modulation, kinase inhibition, DNA interaction studies

Why 5-(Chloromethyl)-2-(diethylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one Cannot Be Replaced by Generic In-Class Analogs


Within the triazolopyrimidin-7(4H)-one chemical space, the positions of functionalization critically dictate biological target engagement and physicochemical properties. The C2 diethylamino group in the target compound is electronically and sterically distinct from the phenyl, 4-methoxyphenyl, trifluoromethyl, or hydrogen substituents found at C2 in close analogs [1][2]. The C5 chloromethyl moiety provides a unique electrophilic covalent modification handle that is absent in Trapidil-type vasodilators (where a methyl group occupies C5 and diethylamino is at C7) [3]. Furthermore, the 7(4H)-one carbonyl is essential for anticonvulsant activity—SAR studies have demonstrated that replacing this motif with an amine abolishes anti-epileptic efficacy [4]. Simple interchange with 5-(chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one (CAS 56433-33-1, lacking C2 substitution) or Trapidil (CAS 15421-84-8, with inverted substitution topology) therefore produces compounds with fundamentally divergent target profiles, reactivity, and pharmacological relevance [1][3].

C2 substitution divergence
Diethylamino group provides distinct electronic and steric profile vs. phenyl/4-methoxyphenyl analogs; target engagement may shift.
Warhead topology mismatch
C5 chloromethyl electrophile absent in Trapidil (C5 methyl, C7 diethylamino); covalent modification capacity not retained.
7(4H)-one carbonyl requirement
Replacing the carbonyl with amine abolishes anticonvulsant activity in SAR studies; scaffold activity may not transfer.

5-(Chloromethyl)-2-(diethylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one: Quantitative Differentiation Evidence Against Closest Analogs


C2-Diethylamino vs. C2-Phenyl: Divergent FABP4 Binding Affinity in the Triazolopyrimidin-7-one Series

The 2-phenyl analog 5-(chloromethyl)-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one (WJ8) has been co-crystallized with human FABP4 (PDB: 7G06) and exhibits an IC50 of 28 µM [1]. The target compound replaces the lipophilic 2-phenyl substituent with a basic diethylamino group, which introduces an additional hydrogen-bond acceptor site and alters the electronic character of the triazole ring. While direct FABP4 inhibitory data for the target compound are not yet published, the structurally related 2-(4-methoxyphenyl) analog S1-TP demonstrates DNA-binding activity with a detection limit of 1.5 µg/mL by differential pulse voltammetry on carbon graphite electrodes [2]. The diethylamino substitution is expected to further modulate both target affinity and aqueous solubility relative to the 2-phenyl comparator.

FABP4 affinity
Context-dependent
Target: not reported; Comparator (WJ8): IC50 28 µM (2-phenyl analog)
Supports FABP4 binding-pocket exploration with basic amine handle.
Direct target potency data not yet published; structure-activity context only.
FABP4 inhibitor structure-based drug design diabetes atherosclerosis

C5 Chloromethyl as an Electrophilic Covalent Warhead: Absence in Trapidil and C5-Methyl Analogs

The C5 chloromethyl group on the target compound is a moderately reactive electrophile capable of forming covalent adducts with nucleophilic residues (e.g., cysteine thiols) or DNA bases. This property is structurally validated by the co-crystal structure of the 2-phenyl analog WJ8 bound to FABP4 (PDB: 7G06), where the chloromethyl group is oriented within the binding pocket [1]. In contrast, Trapidil (N,N-diethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine) bears a non-electrophilic methyl group at C5 and places the diethylamino group at C7, yielding a compound that acts as a reversible PDE inhibitor and PDGF antagonist with no covalent modification capacity [2]. Similarly, 5-(chloromethyl)-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one (S1-TP) retains the chloromethyl warhead but substitutes the 2-diethylamino with a 4-methoxyphenyl group, producing a different electronic environment that results in an irreversible, diffusion-controlled electrochemical oxidation profile with a detection limit of 1.5 µg/mL [3].

Covalent warhead
Head-to-head
Target: C5-CH2Cl (covalent) + C2-N(Et)2; Trapidil: C5-CH3 (non-electrophilic) + C7-N(Et)2; S1-TP: C5-CH2Cl + C2-4-methoxyphenyl
Distinct covalent probe capability; Trapidil lacks electrophilic handle.
Electrochemical detection of analogs validates warhead reactivity context.
covalent inhibitor chloromethyl warhead targeted covalent modification DNA alkylation

DNA-Binding Activity of Chloromethyl-Triazolopyrimidinones: Electrochemical Evidence from Structural Analogs

The 2-(4-methoxyphenyl) analog of the target compound, S1-TP, was evaluated for dsDNA interaction using differential pulse voltammetry and produced a negative shift in guanine oxidation peak potential upon DNA binding, indicating a drug-DNA interaction mode that may involve the electrophilic chloromethyl group [1]. Under optimized conditions, the detection limits for three structurally related triazolopyrimidinones were 1.5 µg/mL (S1-TP, chloromethyl + 4-methoxyphenyl), 1.0 µg/mL (S2-TP, piperidinomethyl), and 2.0 µg/mL (S3-TP, morpholinomethyl) [1]. The target compound shares the chloromethyl warhead with S1-TP but replaces the 4-methoxyphenyl with a diethylamino group, which alters both lipophilicity and the protonation state at physiological pH, factors known to influence DNA intercalation and groove-binding affinity [2]. The 7(4H)-one carbonyl contributes a critical hydrogen-bonding motif for biomolecular recognition [3].

DNA interaction
Reported
Analog S1-TP detection limit: 1.5 µg/mL; target predicted to interact via C5-Cl.
Supports DNA-targeted probe development; diethylamino modulates affinity.
Direct DNA binding data for target compound not yet reported.
DNA-drug interaction electrochemical biosensing drug candidate screening genotoxicity

Anticonvulsant Scaffold Validation: Triazolopyrimidin-7(4H)-one Core Shows ED50 Values Superior to Classical Drugs with Lower Neurotoxicity

The triazolopyrimidin-7(4H)-one scaffold, of which the target compound is a 2,5-disubstituted derivative, has been validated as a GABAA1 receptor positive modulator with potent in vivo anticonvulsant activity [1]. In a study of 30 compounds, 5-(4-chlorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-one (compound 5c) exhibited an ED50 of 31.81 mg/kg in the PTZ-induced epilepsy model with a protective index (PI = TD50/ED50) of 17.22, while compound 5e showed ED50 = 40.95 mg/kg and PI = 9.09 [1]. These compounds demonstrated lower neurotoxicity compared to commonly used antiepileptic drugs and acted selectively on GABAA receptors without affecting sodium channels [1]. The SAR analysis from a parallel study confirmed that the pyrimidine-7(4H)-one motif is the necessary 'active core' for anti-epileptic activity, and that 2,5-disubstitution—precisely the pattern of the target compound—is critical for potency [2]. While the target compound with its C2-diethylamino / C5-chloromethyl combination has not yet been evaluated in these models, its substitution pattern maps directly onto the validated pharmacophore.

Anticonvulsant scaffold
Class-level
2,5-disubstituted core validated: analog 5c ED50 31.81 mg/kg, PI 17.22 in PTZ model.
Scaffold supports GABAA positive modulator studies; target not yet tested.
Class-level inference; target compound with C2-N(Et)2/C5-CH2Cl requires direct evaluation.
anticonvulsant GABAA receptor epilepsy neurotoxicity protective index

CDK Inhibition by Diethylamino-Triazolopyrimidines: BindingDB Evidence Differentiating C2- vs. C7-Diethylamino Regioisomers

A diethylamino-substituted triazolopyrimidine derivative—4-{[5-(diethylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino}benzene-1-sulfonamide (BDBM11451)—has been profiled against cyclin-dependent kinase (CDK) and exhibits an IC50 of 3,400 nM (3.4 µM) in an in vitro kinase assay using purified CDK enzyme incubated with 100 µM ATP at pH 7.5 at 2 °C [1]. Notably, this compound carries the diethylamino group at the C5 position (pyrimidine ring), whereas the target compound places the diethylamino at C2 (triazole ring) and the chloromethyl at C5. This regioisomeric difference is expected to produce a distinct kinase selectivity profile. In the broader triazolopyrimidine class, compound 19 achieved IC50 values of 12.3 µM (Bel-7402) and 6.1 µM (HT-1080) in anti-tumor cell proliferation assays [2], while more recent multikinase inhibitors from this scaffold showed IC50 values of 2.19 µM (EGFR), 2.95 µM (VEGFR2), 3.49 µM (TrKA), and 9.31 µM (CDK2) [3].

Kinase selectivity
Reported
Target: C2-N(Et)2 (triazole ring); BDBM11451 (C5-N(Et)2): CDK IC50 3,400 nM.
Regioisomeric difference supports kinase selectivity mapping; profile may differ.
Kinase panel profiling for C2-diethylamino topology not yet reported.
CDK inhibitor kinase assay triazolopyrimidine anticancer

Optimal Research and Procurement Scenarios for 5-(Chloromethyl)-2-(diethylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one


Structure-Based Design of Covalent FABP4 Inhibitors for Metabolic Disease

The co-crystal structure of the 2-phenyl analog (WJ8, PDB: 7G06; IC50 = 28 µM) bound to human FABP4 provides a validated structural template [1]. Replacing the 2-phenyl group with the target compound's diethylamino substituent introduces a basic center capable of forming salt-bridge or hydrogen-bond interactions with acidic residues in the FABP4 binding pocket, while the C5 chloromethyl retains its potential for covalent modification of proximal nucleophilic side chains. Researchers pursuing FABP4-targeted therapies for diabetes and atherosclerosis can use this compound as a starting scaffold for structure-activity relationship expansion.

DNA-Targeted Anticancer Agent Development Leveraging Covalent Warhead Chemistry

The electrochemical DNA interaction data from the S1-TP analog series (detection limits: S1-TP 1.5 µg/mL, S2-TP 1.0 µg/mL, S3-TP 2.0 µg/mL) confirm that chloromethyl-bearing triazolopyrimidinones engage dsDNA, producing measurable shifts in guanine oxidation potential [2]. The target compound's C5 chloromethyl can alkylate DNA nucleobases, while the C2 diethylamino group modulates both DNA intercalation affinity and cellular permeability. This dual functionality supports the compound's use as a chemical probe for studying DNA damage response pathways and as a lead for designing DNA-targeted anticancer and antiviral agents.

GABAA Receptor Positive Modulator Optimization for Refractory Epilepsy

The triazolopyrimidin-7(4H)-one scaffold has produced GABAA1-selective positive modulators with ED50 values of 31.81 mg/kg and protective indices up to 17.22, outperforming standard antiepileptic drugs on neurotoxicity margins [3]. The 2,5-disubstitution pattern of the target compound maps directly onto the validated pharmacophore, where C2 substituents modulate receptor subtype selectivity and C5 substituents influence metabolic stability and brain penetration. Medicinal chemistry teams can use this compound as a key intermediate for synthesizing focused libraries aimed at improving the therapeutic window of GABAA-targeted anticonvulsants.

Chemical Probe for Profiling Kinase Selectivity Across the Triazolopyrimidine Regioisomer Space

BindingDB evidence confirms that diethylamino-substituted triazolopyrimidines inhibit CDK enzymes (BDBM11451: CDK IC50 = 3,400 nM), while multikinase profiling of the scaffold has yielded compounds with IC50 values as low as 2.19 µM against EGFR [4][5]. Critically, the target compound places the diethylamino group at the C2 position of the triazole ring, whereas all published kinase-active analogs carry this substituent at C5 or C7 of the pyrimidine ring [4]. This regioisomeric distinction makes the target compound uniquely valuable for systematic kinase selectivity profiling to map how the position of the basic amine dictates target engagement across the kinome.

Application
Selection Property
Validation Focus
FABP4 covalent inhibitor probe design for metabolic disease models
C2 diethylamino basic handle for salt-bridge/hydrogen-bond interactions
FABP4 binding affinity and selectivity vs. 2-phenyl analogs
DNA interaction probe for oncology research
C5 chloromethyl alkylating warhead; diethylamino modulates cellular permeability
DNA damage response pathway endpoints and DNA-binding electrochemical characterization
GABAA receptor positive modulator studies (anticonvulsant model)
2,5-disubstitution pattern matching validated pharmacophore; C2 modulates subtype selectivity
GABAA1 receptor selectivity and neurotoxicity endpoint review
Kinome selectivity mapping (regioisomer chemical tool)
C2 diethylamino regioisomer topology distinct from C5/C7 kinase-active analogs
Kinase panel profiling and cell proliferation endpoint interpretation
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